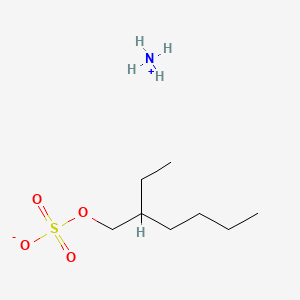

Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt is an anionic surfactant widely used in various industrial and household applications. It is known for its excellent wetting, permeating, cleansing, emulsifying, hydrotropic, dispersing, solubilizing, and foam-stabilizing abilities. The compound is soluble in water and stable in weak acid and hard water conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The most common method for preparing sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt involves the sulfation of 2-ethylhexyl alcohol with sulfur trioxide in a continuous reactor, such as a falling film reactor. The reaction typically occurs at temperatures between 30-60°C. The resulting product is then neutralized with ammonia water to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows the same synthetic route but on a larger scale. The use of continuous reactors like falling film reactors ensures efficient and consistent production. Patents such as US 8,921,588 and US 6,060,443 describe various methods for synthesizing sulfates and sulfonates, including branched chain sulfates .

Analyse Des Réactions Chimiques

Types of Reactions

Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt undergoes several types of chemical reactions, including:

Hydrolysis: In strong acidic conditions, the compound hydrolyzes to form 2-ethylhexyl alcohol and sulfuric acid.

Reduction: The compound can be reduced to its corresponding alcohol under specific conditions.

Substitution: It can undergo substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions

Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Various metal salts can be used to replace the ammonium ion.

Major Products Formed

Hydrolysis: 2-ethylhexyl alcohol and sulfuric acid.

Reduction: 2-ethylhexyl alcohol.

Substitution: Metal salts of 2-ethylhexyl sulfate.

Applications De Recherche Scientifique

Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in cell lysis and protein extraction protocols.

Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.

Industry: Widely used in detergents, cleaning agents, and textile processing.

Mécanisme D'action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better wetting and spreading. This is achieved by the alignment of the hydrophobic and hydrophilic parts of the molecule at the liquid interface. The ammonium ion plays a crucial role in stabilizing the compound in aqueous solutions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium lauryl sulfate: Another anionic surfactant with similar properties but different molecular structure.

Ammonium lauryl sulfate: Similar in function but differs in the alkyl chain length and structure.

Sodium dodecyl sulfate: Commonly used in laboratory applications, especially in protein electrophoresis.

Uniqueness

Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt is unique due to its branched alkyl chain, which provides better performance in hard water conditions and enhances its emulsifying and dispersing abilities compared to linear chain surfactants .

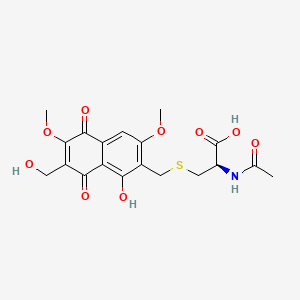

Propriétés

Numéro CAS |

70495-37-3 |

|---|---|

Formule moléculaire |

C8H18O4S.H3N C8H21NO4S |

Poids moléculaire |

227.32 g/mol |

Nom IUPAC |

azanium;2-ethylhexyl sulfate |

InChI |

InChI=1S/C8H18O4S.H3N/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);1H3 |

Clé InChI |

ZJSHKBMGBWALPK-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(CC)COS(=O)(=O)[O-].[NH4+] |

Description physique |

Liquid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)